![molecular formula C11H14N4O4 B584288 Doxofylline-d4 CAS No. 1346599-13-0](/img/no-structure.png)
Doxofylline-d4
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Overview
Description
Doxofylline-d4 is the deuterium labeled Doxofylline . It is an antagonist of adenosine A1 receptor and also inhibits phosphodiesterase IV .
Synthesis Analysis
Doxofylline is a xanthine derivative characterized by a much higher handling than that of theophylline . It has been evaluated in the treatment of asthma of patients non-responsive to the first-line inhaled corticosteroids . It was found to be significantly more effective than theophylline in reducing daily asthma events and risk of adverse events .Molecular Structure Analysis
Doxofylline, chemically known as 7- (1,3-dioxolan-2-ylmethyl)-3,7-dihydro-l,3 dimethyl-lH-purine-2,6-dione, is a xanthine derivative . It differs from theophylline in containing the dioxalane group at position 7 . The chemical formula of Doxofylline is C11H14N4O4 .Chemical Reactions Analysis
Doxofylline has been shown to exert a powerful bronchodilator and anti-inflammatory activity, which can be exploited when the inhaled oral corticosteroids are not sufficient to get the desired effect of reducing symptoms . Unlike theophylline, doxofylline does not require blood testing .Physical And Chemical Properties Analysis
The average weight of Doxofylline is 266.257 and its monoisotopic mass is 266.101504947 . Its chemical formula is C11H14N4O4 .Scientific Research Applications
Bronchodilator Development
Doxofylline, a bronchodilator used for treating chronic obstructive pulmonary disease (COPD) and asthma, has been studied for its efficacy in immediate release tablet formulations. It acts as a phosphodiesterase inhibitor with minimal cardiovascular side effects due to its low affinity for adenosine receptors. A study focused on the development and evaluation of Doxofylline tablets, highlighting its successful formulation and consistent release profile in comparison to reference products, demonstrating its potential in bronchodilator medication development (Agirela et al., 2018).
Therapeutic Drug Monitoring
A sensitive microscale HPLC-UV method was developed for the determination of Doxofylline and its metabolites in plasma, specifically adapted for children. This method supports therapeutic drug monitoring (TDM) in pediatric patients, contributing to personalized medicine approaches in treating asthma and COPD (Wu et al., 2019).
Analytical Methods for Quantification
Various spectrophotometric methods have been developed for the quantitative determination of Doxofylline in bulk and dosage forms. These methods, based on the formation of charge transfer complexes and reaction with specific reagents, provide simple, sensitive, and accurate means for drug quantification in pharmaceutical analysis (Kumar et al., 2011).
Anti-Inflammatory Properties
Research has explored Doxofylline's anti-inflammatory properties, particularly its effect on lung inflammation induced by lipopolysaccharide in mice. The drug demonstrated significant inhibition of neutrophil recruitment and cytokine release in the lungs, suggesting potential applications beyond bronchodilation in respiratory disease treatment (Riffo-Vasquez et al., 2014).
Comparative Effectiveness in COPD
A meta-analysis of clinical trials assessed Doxofylline's impact on COPD patients, highlighting its effectiveness in improving forced expiratory volume and its superior safety profile compared to theophylline. This study supports the use of Doxofylline as a viable alternative in COPD management, offering insights into optimizing treatment strategies (Cazzola et al., 2018).
Mechanism of Action
Target of Action
Doxofylline-d4, a derivative of theophylline, primarily targets phosphodiesterase enzymes . These enzymes play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger in many biological processes .
Mode of Action
This compound exerts its therapeutic effects by inhibiting the activity of phosphodiesterase enzymes . This inhibition leads to an increase in the levels of cAMP within cells . Elevated cAMP levels promote the relaxation of bronchial smooth muscle, leading to bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP pathway . By inhibiting phosphodiesterase enzymes, this compound prevents the breakdown of cAMP, leading to its accumulation within cells . This accumulation results in the relaxation of bronchial smooth muscle and bronchodilation . In addition, this compound has been shown to inhibit the TGF-β/Smad signaling pathway, which plays a role in the activation of hepatic stellate cells .
Pharmacokinetics
This compound is rapidly absorbed and metabolized in the liver when administered orally . It is distributed throughout the body, including the brain, although in much lower amounts than those absorbed .
Result of Action
The primary result of this compound’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This effect is beneficial in the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . Additionally, this compound has been shown to attenuate hepatocellular injury and downregulate the expression of hepatic stellate cell activation markers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, concomitant treatment with certain other medications (including allopurinol, H2 receptor antagonists, lincosamide antibiotics, macrolide antibiotics, and propranolol) can decrease the hepatic clearance of this compound, which can result in increased serum levels of the drug . Therefore, the patient’s medication regimen can significantly impact the efficacy and stability of this compound.
Safety and Hazards
Future Directions
Doxofylline has been reassessed for its role as an add-on treatment in pediatric asthma grade 1–4 . It has been suggested that doxofylline seems to be the best xanthine in the treatment of COPD . Future research could focus on the use of this drug to reduce exacerbations and hospitalizations due to asthma or COPD as an alternative to expensive biologics, and certainly as an alternative to theophylline .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Doxofylline-d4 involves the incorporation of four deuterium atoms into the structure of Doxofylline. This can be achieved by using deuterated reagents and solvents in the synthesis process. One possible approach involves the use of deuterated methyl iodide as a starting material, which can react with a suitable precursor to form a deuterated intermediate. This intermediate can then be further modified to yield Doxofylline-d4.", "Starting Materials": ["Methyl iodide-d4", "Precursor compound"], "Reaction": ["Step 1: React Methyl iodide-d4 with Precursor compound to form a deuterated intermediate", "Step 2: Modify the deuterated intermediate to yield Doxofylline-d4"] } | |
CAS RN |
1346599-13-0 |
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
270.281 |
IUPAC Name |
1,3-dimethyl-7-[(4,4,5,5-tetradeuterio-1,3-dioxolan-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i3D2,4D2 |
InChI Key |
HWXIGFIVGWUZAO-KHORGVISSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 |
synonyms |
7-(1,3-Dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione-d4; _x000B_7-[1,3-(Dioxolan-d4)-2-ylmethyl)]theophylline; 2-(7’-Theophyllinemethyl)-1,3-_x000B_dioxolane-d4; ABC 12/3-d4; ABC 1213-d4; Ansimar-d4; Dioxyfilline-d4; Doxophylline-d4; Maxivent |
Origin of Product |
United States |
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